molecular formula C18H12F2N4S B2955374 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 896009-32-8

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2955374
CAS No.: 896009-32-8
M. Wt: 354.38
InChI Key: MWMAFAXWJRBSRZ-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors under reflux conditions.

    Introduction of the Fluorobenzylthio Group: The 2-fluorobenzylthio group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl chloride and a suitable thiol reagent.

    Addition of the Fluorophenyl Group: The 4-fluorophenyl group is usually introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using 4-fluorophenylboronic acid or 4-fluoroiodobenzene.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: Halogen atoms in the structure can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand the interaction of triazolopyridazine derivatives with enzymes and receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The compound can inhibit or activate biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chlorobenzyl)thio)-6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-((2-Methylbenzyl)thio)-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

Compared to its analogs, 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits enhanced metabolic stability and bioavailability due to the presence of fluorine atoms. This makes it a more promising candidate for drug development and other applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4S/c19-14-7-5-12(6-8-14)16-9-10-17-21-22-18(24(17)23-16)25-11-13-3-1-2-4-15(13)20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMAFAXWJRBSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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